molecular formula C18H17NO4 B5849865 4-Benzoylphenyl morpholine-4-carboxylate

4-Benzoylphenyl morpholine-4-carboxylate

Cat. No.: B5849865
M. Wt: 311.3 g/mol
InChI Key: WGSPRCXHEHHFLW-UHFFFAOYSA-N
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Description

4-Benzoylphenyl morpholine-4-carboxylate is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) esterified to a 4-benzoylphenyl group. The benzoylphenyl group is a common pharmacophore in lipid-lowering agents, as seen in related compounds (e.g., pyrrole-2-carboxamide and indole derivatives) .

Properties

IUPAC Name

(4-benzoylphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)23-18(21)19-10-12-22-13-11-19/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSPRCXHEHHFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylphenyl morpholine-4-carboxylate typically involves the reaction of 4-benzoylphenyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzoylphenyl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table summarizes key structural analogs of 4-benzoylphenyl morpholine-4-carboxylate and their lipid-modulating effects:

Compound Name Core Structure Key Substituents Biological Activity (Triton WR-1339 Model) References
N-(4-Benzoylphenyl) pyrrole-2-carboxamide (Compound 3) Pyrrole 4-Bromo, carboxamide linkage ↓ TG (56%), ↓ TC (38%), ↑ HDL (22%) at 15 mg/kg
N-(4-Benzoylphenyl) pyrrole-2-carboxamide (Compound 5) Pyrrole 4-Amino, carboxamide linkage ↓ TG (46%), ↓ TC (30%), ↑ HDL (4.5%) at 15 mg/kg
N-(4-Benzoylphenyl)-1H-indole-2-carboxamide (Compound 9) Indole Carboxamide linkage ↑ HDL-C significantly; hypolipidemic activity
Benzyl morpholine-4-carboxylate Morpholine Benzyl ester No direct activity reported; structural analog

Notes:

  • Pyrrole vs. Morpholine : The pyrrole-2-carboxamide derivatives (e.g., compounds 3 and 5) exhibit potent lipid-lowering effects, likely due to their planar aromatic systems enhancing target binding. In contrast, the morpholine ring’s saturated structure may reduce bioavailability but improve metabolic stability .
  • Substituent Effects: Bromine substitution (compound 3) enhances HDL elevation (22%) compared to amino substitution (compound 5, 4.5%), suggesting electronegative groups optimize activity .

Physicochemical and Pharmacokinetic Properties

Property This compound (Inferred) N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Benzyl Morpholine-4-Carboxylate
Molecular Weight ~313 g/mol (estimated) 349–380 g/mol 221.25 g/mol
LogP (Lipophilicity) Moderate (morpholine increases polarity) High (aromatic pyrrole) Moderate
Metabolic Stability High (ester hydrolysis resistance) Moderate (amide hydrolysis susceptible) High
HDL Modulation Not reported Up to 22% increase Not reported

Key Insights :

  • Ester linkages (as in morpholine derivatives) generally exhibit slower hydrolysis than amides, suggesting prolonged half-life .

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